molecular formula C7H5BrF3NO B2359362 2-Bromo-5-(trifluoromethoxymethyl)pyridine CAS No. 2306272-03-5

2-Bromo-5-(trifluoromethoxymethyl)pyridine

Cat. No.: B2359362
CAS No.: 2306272-03-5
M. Wt: 256.022
InChI Key: ZGLNXSDNMUXLLD-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxymethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string BrC(C=C1)=NC=C1OC(F)(F)F . The molecular weight is 225.99 .


Chemical Reactions Analysis

This compound is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a type of carbon-carbon bond forming reaction, which is a key process in organic chemistry.

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-5-(trifluoromethoxymethyl)pyridine and related compounds have been extensively studied for their spectroscopic and optical properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied for characterization. The use of density functional theory (DFT) methods, such as B3LYP and CAMB3LYP functionals, helped in determining the optimized geometric structure, vibrational frequencies, and chemical shift values of these compounds (Vural & Kara, 2017).

Synthesis and Biological Activities

Research has been conducted on the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. Such derivatives exhibit potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Compounds synthesized using similar pyridine structures have shown notable effects against blood clot formation and bacterial growth, particularly Escherichia coli (Ahmad et al., 2017).

Chemical Synthesis and Molecular Structure

Studies also include the synthesis and analysis of the molecular structure of various pyridine derivatives. For instance, research on 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide highlights the method of synthesizing Meldrum’s Acid derivatives using similar pyridine compounds (Kuhn, Al-Sheikh & Steimann, 2003).

Antitumor Activity

Research on pyridinesulfonamide fragments in compounds like 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, has explored their role in anticancer activity. These studies involve the synthesis and stereostructure investigation of such compounds, assessing their impact on cancer-related targets like PI3Kα kinase (Zhou et al., 2015).

Photochemical Studies

The photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines and their derivatives is another area of interest. These compounds demonstrate unique photoreactions, including excited-state intramolecular and intermolecular proton transfer, which are relevant in the field of photochemistry (Vetokhina et al., 2012).

Liquid Crystal Synthesis

This compound and related structures have been used in the synthesis of liquid crystalline materials. The use of pyridinylstannanes, produced through Negishi coupling, has facilitated the development of new materials with aromatic cores (Getmanenko & Twieg, 2008).

Safety and Hazards

2-Bromo-5-(trifluoromethoxymethyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, vapor, mist, or gas, and it should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-bromo-5-(trifluoromethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)4-13-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLNXSDNMUXLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1COC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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